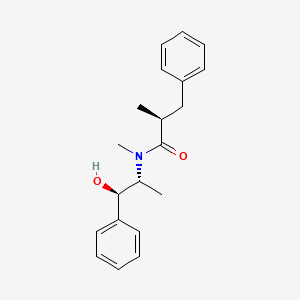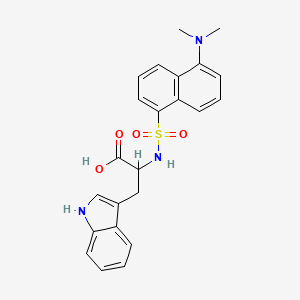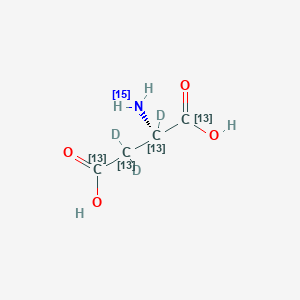![molecular formula C11H15N3 B12060643 [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile CAS No. 90530-16-8](/img/structure/B12060643.png)
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.257 g/mol . This compound is characterized by its density of 0.952 g/mL at 25ºC and a boiling point of 281ºC . It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile typically involves the reaction of m-xylylenediamine with acrylonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired adduct. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques such as distillation and crystallization to obtain a high-purity compound suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile include:
3-(Aminomethyl)phenylmethanamine: This compound has a similar structure but with an additional phenyl group.
m-Xylylenediamine: A related compound used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound with numerous applications in research and industry .
Eigenschaften
CAS-Nummer |
90530-16-8 |
|---|---|
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
[3-(aminomethyl)phenyl]methanamine;prop-2-enenitrile |
InChI |
InChI=1S/C8H12N2.C3H3N/c9-5-7-2-1-3-8(4-7)6-10;1-2-3-4/h1-4H,5-6,9-10H2;2H,1H2 |
InChI-Schlüssel |
XMEXUJUMKRUUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#N.C1=CC(=CC(=C1)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






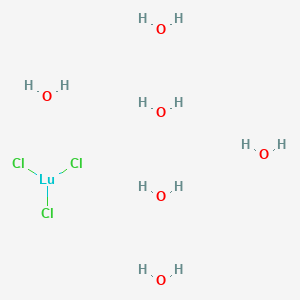
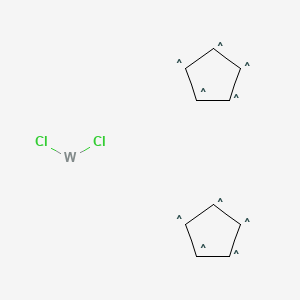
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


